2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound that features a combination of phenoxy, furan, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials
Synthesis of Furan Derivatives: The furan derivatives can be synthesized through various methods, including the Paal-Knorr synthesis and the Feist-Benary synthesis.
Introduction of Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where an ethylphenol derivative reacts with an appropriate electrophile.
Formation of Acetamide: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives of the furan and phenoxy groups.
Substitution: The phenoxy and furan groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and furan groups can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylfuran: A furan derivative with similar structural features.
2-furyl methyl ketone: Another furan-based compound with applications in flavor and fragrance industries.
5-methyl-2-furanmethanamine: A related compound with a furan ring and an amine group.
Uniqueness
2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to its combination of phenoxy, furan, and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23NO4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C21H23NO4/c1-3-17-7-10-18(11-8-17)25-15-21(23)22(13-19-5-4-12-24-19)14-20-9-6-16(2)26-20/h4-12H,3,13-15H2,1-2H3 |
InChI Key |
RVNAHXCDKDXTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C |
Origin of Product |
United States |
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